1,2-Bis(2-fluorophenyl)ethan-1-one

Catalog No.
S12787113
CAS No.
M.F
C14H10F2O
M. Wt
232.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-fluorophenyl)ethan-1-one

Product Name

1,2-Bis(2-fluorophenyl)ethan-1-one

IUPAC Name

1,2-bis(2-fluorophenyl)ethanone

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

InChI

InChI=1S/C14H10F2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

UCZXYIBYHOTMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2F)F

1,2-Bis(2-fluorophenyl)ethan-1-one, also known as 2'-fluoroacetophenone, is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethanone backbone. Its molecular formula is C8H7FOC_8H_7FO with a molecular weight of approximately 138.14 g/mol. The compound exhibits a melting point of 26-27 °C and a boiling point of 180.8 °C at standard atmospheric pressure. It is classified under the category of biochemical reagents and is utilized primarily in life science research .

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 1,2-Bis(2-fluorophenyl)ethan-1-one can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or related compounds.

These reactions are significant in synthetic organic chemistry, particularly for developing more complex molecules .

1,2-Bis(2-fluorophenyl)ethan-1-one has been noted for its biological activity, particularly in the context of medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous in drug design. Specific studies have indicated its potential role as an inhibitor in various biological pathways, although further research is necessary to fully elucidate its mechanisms and efficacy .

The synthesis of 1,2-Bis(2-fluorophenyl)ethan-1-one can be achieved through several methods:

  • Acylation Reaction: The compound can be synthesized via Friedel-Crafts acylation of 2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst.
    text
    C_6H_4F + CH_3COCl \xrightarrow{AlCl_3} C_6H_4F(COCH_3)
  • Reduction Method: Starting from 2-fluoroacetophenone, reduction can yield the desired compound using appropriate reducing agents.
  • Direct Fluorination: Fluorination of acetophenone derivatives using fluorinating agents can also yield 1,2-bis(2-fluorophenyl)ethan-1-one .

The applications of 1,2-Bis(2-fluorophenyl)ethan-1-one are diverse:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various pharmaceuticals.
  • Research: Employed as a biochemical reagent in life sciences research for studying enzyme mechanisms and metabolic pathways.
  • Material Science: Potential use in developing new materials due to its unique electronic properties stemming from the fluorine substitution .

Studies on the interactions of 1,2-Bis(2-fluorophenyl)ethan-1-one with biological systems have revealed its potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit certain kinases and other enzymes involved in disease pathways. These interactions are crucial for understanding its pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 1,2-Bis(2-fluorophenyl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(2-Fluorophenyl)ethanone445-27-21.00
1-(2,5-Difluorophenyl)ethanone1979-36-80.98
1-(2-Fluoro-4-methylphenyl)ethanone29427-48-30.98
1-(4-Fluoro-3-methylphenyl)ethanone369-32-40.95
2-Fluoro-1-(2-fluorophenyl)ethanone1402412-84-30.95

These compounds exhibit variations in their substituent groups, which may influence their biological activity and chemical reactivity compared to 1,2-Bis(2-fluorophenyl)ethan-1-one. The unique combination of two fluorinated phenyl groups makes it particularly interesting for specific applications in medicinal chemistry and material sciences .

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

232.06997126 g/mol

Monoisotopic Mass

232.06997126 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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